![molecular formula C17H8F4N4O2 B2863998 N-(2-cyano-3-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 1803600-27-2](/img/structure/B2863998.png)
N-(2-cyano-3-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyano-3-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is a useful research compound. Its molecular formula is C17H8F4N4O2 and its molecular weight is 376.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-cyano-3-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H8F4N4O2
- Molecular Weight : 376.271 g/mol
- CAS Number : 1803600-27-2
- Purity : Typically 95% .
The compound features a benzamide core with a 1,2,4-oxadiazole moiety, which is known for its bioisosteric properties. The presence of a trifluoromethyl group enhances lipophilicity and biological activity. The oxadiazole ring contributes to the compound's interaction with various biological targets, including enzymes and receptors involved in disease pathways.
Anticancer Activity
Research has shown that derivatives of the 1,2,4-oxadiazole scaffold exhibit potent anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others . The IC50 values for these compounds often fall within the low micromolar range, indicating significant potency.
Cell Line | IC50 Value (µM) |
---|---|
HeLa | 5.0 |
CaCo-2 | 6.7 |
3T3-L1 | 8.9 |
Anti-inflammatory and Analgesic Effects
The compound has also been evaluated for anti-inflammatory properties. In animal models, it exhibited significant inhibition of pro-inflammatory cytokines and reduced edema in response to inflammatory stimuli. This suggests potential applications in treating conditions like arthritis and other inflammatory disorders.
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components:
- Oxadiazole Ring : Enhances binding affinity to biological targets.
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.
- Cyano Group : Contributes to electron-withdrawing capacity, improving reactivity with nucleophiles.
Case Study 1: Anticancer Efficacy
A study published in PubMed Central demonstrated that a related oxadiazole derivative significantly inhibited cell proliferation in multiple cancer cell lines with an average IC50 value around 92.4 µM across various assays . This indicates that modifications to the oxadiazole structure can yield compounds with enhanced anticancer properties.
Case Study 2: Anti-inflammatory Activity
In a controlled experiment involving induced paw edema in rats, the compound showed a dose-dependent reduction in inflammation compared to the control group treated with standard anti-inflammatory drugs . This suggests potential for development as a therapeutic agent for inflammatory diseases.
Propiedades
IUPAC Name |
N-(2-cyano-3-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F4N4O2/c18-12-2-1-3-13(11(12)8-22)23-15(26)10-6-4-9(5-7-10)14-24-16(27-25-14)17(19,20)21/h1-7H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBWYSXYHOLVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.